molecular formula C5H3I2N B056422 2,4-Diiodopyridine CAS No. 83674-71-9

2,4-Diiodopyridine

Cat. No.: B056422
CAS No.: 83674-71-9
M. Wt: 330.89 g/mol
InChI Key: JOTXEJXZFOIMLS-UHFFFAOYSA-N
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Description

2,4-Diiodopyridine is a halogenated pyridine derivative characterized by the presence of iodine atoms at the 2 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diiodopyridine can be synthesized through several methods, including:

    Halogenation of Pyridine: Direct iodination of pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed coupling of 2,4-dibromopyridine with an iodine source.

    Directed Ortho-Metalation (DoM): A method involving the lithiation of pyridine followed by iodination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form dihydropyridines.

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products:

    Substituted Pyridines: Products with various functional groups replacing the iodine atoms.

    Biaryl Compounds: Products formed through cross-coupling reactions, useful in pharmaceuticals and materials science.

Scientific Research Applications

2,4-Diiodopyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,4-diiodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can be easily substituted or coupled with other molecules, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the iodine atoms, which can activate or deactivate the pyridine ring towards different reactions.

Comparison with Similar Compounds

    2,5-Diiodopyridine: Another diiodopyridine isomer with iodine atoms at the 2 and 5 positions.

    2,4-Dibromopyridine: A brominated analogue with similar reactivity but different electronic properties.

    2,4-Dichloropyridine: A chlorinated analogue used in similar applications but with different reactivity profiles.

Uniqueness: 2,4-Diiodopyridine is unique due to the specific positioning of iodine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective substitution and cross-coupling reactions, offering advantages in the synthesis of complex molecules.

Properties

IUPAC Name

2,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTXEJXZFOIMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509152
Record name 2,4-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83674-71-9
Record name 2,4-Diiodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83674-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diiodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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